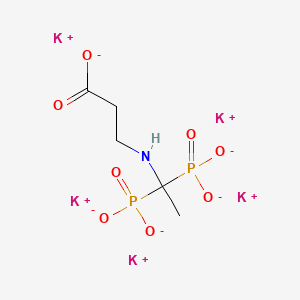
N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt: is a chemical compound that features a beta-alanine backbone with a diphosphonoethyl group attached to the nitrogen atom. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt typically involves the reaction of beta-alanine with a diphosphonoethylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to favor the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the diphosphonoethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the diphosphonoethyl group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential role in enzyme inhibition and as a building block for designing bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases due to its ability to interact with specific biological targets.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, such as corrosion inhibitors and scale preventers in water treatment processes.
Wirkmechanismus
The mechanism of action of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt involves its interaction with molecular targets such as enzymes or receptors. The diphosphonoethyl group can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
- N-(1,1-Diphosphonoethyl)-glycine, potassium salt
- N-(1,1-Diphosphonoethyl)-serine, potassium salt
- N-(1,1-Diphosphonoethyl)-threonine, potassium salt
Comparison: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt is unique due to its beta-alanine backbone, which imparts distinct chemical and biological properties compared to similar compounds with different amino acid backbones. This uniqueness makes it particularly valuable in specific applications where its structural features are advantageous.
Eigenschaften
CAS-Nummer |
73384-94-8 |
|---|---|
Molekularformel |
C5H8K5NO8P2 |
Molekulargewicht |
467.56 g/mol |
IUPAC-Name |
pentapotassium;3-(1,1-diphosphonatoethylamino)propanoate |
InChI |
InChI=1S/C5H13NO8P2.5K/c1-5(15(9,10)11,16(12,13)14)6-3-2-4(7)8;;;;;/h6H,2-3H2,1H3,(H,7,8)(H2,9,10,11)(H2,12,13,14);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
HUASYRVVOCIFHH-UHFFFAOYSA-I |
Kanonische SMILES |
CC(NCCC(=O)[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


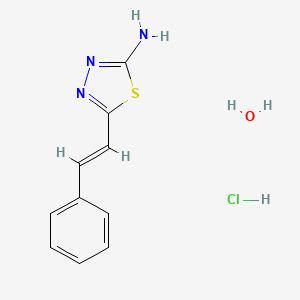
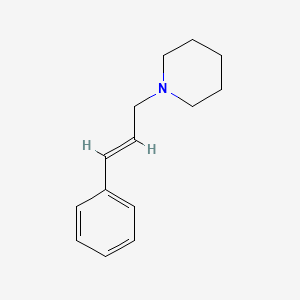
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
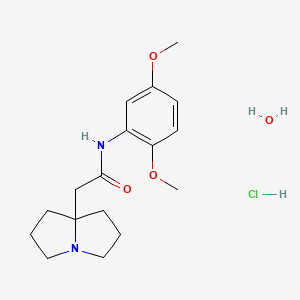

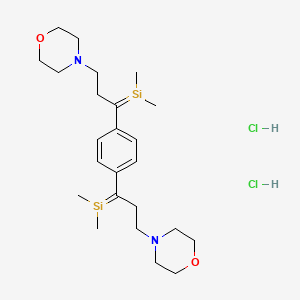
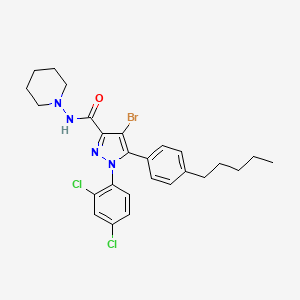
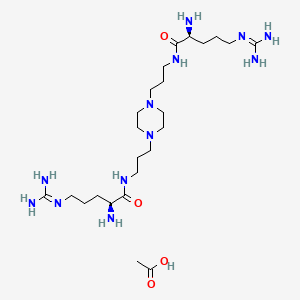
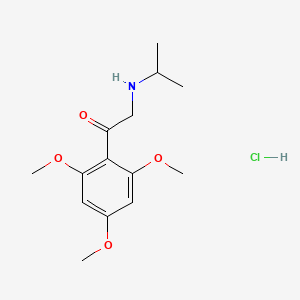
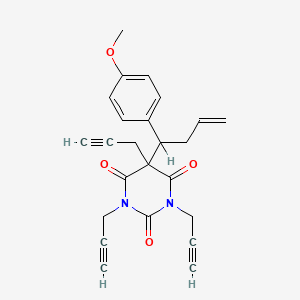
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
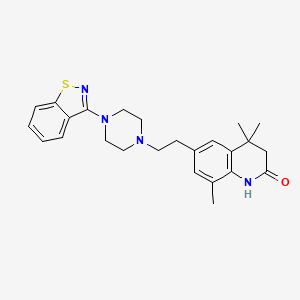
![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)

